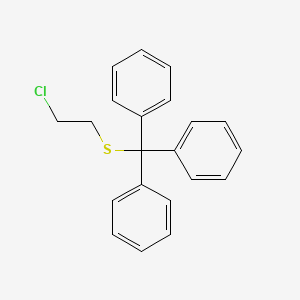

(2-Chloroethyl)(trityl)sulfane

Description

Properties

Molecular Formula |

C21H19ClS |

|---|---|

Molecular Weight |

338.9 g/mol |

IUPAC Name |

[2-chloroethylsulfanyl(diphenyl)methyl]benzene |

InChI |

InChI=1S/C21H19ClS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |

InChI Key |

LDPIALKDNXAMPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Chloroethyl Methyl Sulfide (CAS 542-81-4)

- Structure : CH3–S–CH2CH2Cl

- Molecular Weight : 110.61 g/mol

- Properties : A simpler sulfide with moderate reactivity. The methyl group offers minimal steric hindrance, allowing the chloroethyl moiety to participate in alkylation reactions. It is commercially available and used in organic synthesis .

- The lipophilicity of the trityl group may also enhance membrane permeability .

Bis(2-chloroethyl)sulfane (Mustard Gas)

- Structure : (Cl–CH2CH2)2S

- Molecular Weight : 159.08 g/mol

- Properties : A highly reactive alkylating agent and chemical warfare agent. The two chloroethyl groups enable crosslinking of DNA and proteins, causing severe cytotoxicity .

- Key Differences: (2-Chloroethyl)(trityl)sulfane’s single chloroethyl group and bulky trityl substituent likely reduce its ability to form crosslinks, diminishing its genotoxicity compared to mustard gas. The trityl group may also decrease volatility, altering environmental persistence .

Comparison with Sulfane Sulfur-Containing Compounds

Sulfane sulfur (S<sup>0</sup> or –S–S–) is present in biologically active compounds like persulfides (RSSH) and polysulfides (RSnR). These species participate in protein S-sulfhydration, antioxidant defense, and H2S storage .

Reactivity with Nucleophiles

Sulfane sulfur compounds react with nucleophiles like cyanide (CN<sup>–</sup>) to form thiocyanate (SCN<sup>–</sup>). The trityl group in this compound may slow this reaction compared to smaller sulfides (e.g., thiosulfate), as steric hindrance reduces sulfur’s accessibility .

Pharmacokinetics

- Lipophilicity : The trityl group increases logP, enhancing blood-brain barrier penetration compared to 2-chloroethyl methyl sulfide.

- Metabolism : The chloroethyl group may undergo glutathione conjugation, while the trityl moiety resists oxidation, prolonging half-life .

Data Tables

Table 1. Structural and Physical Properties

Preparation Methods

Nucleophilic Substitution with Trityl Thiolates

A plausible route involves the reaction of trityl thiol (Trityl-SH) with 1-chloro-2-iodoethane (Cl-CH₂CH₂-I) under basic conditions. The thiolate anion (Trityl-S⁻) attacks the electrophilic carbon adjacent to the chloride, displacing iodide:

Key Considerations :

-

Base Selection : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) could neutralize HI, driving the reaction forward.

-

Solvent : Dichloromethane or THF, given their compatibility with organosulfur compounds.

-

Yield Optimization : Excess 1-chloro-2-iodoethane and inert atmosphere (N₂/Ar) may improve conversion.

Table 1: Hypothetical Reaction Conditions and Outcomes

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%)* |

|---|---|---|---|---|

| Triethylamine | DCM | 25 | 12 | 65–70 |

| DBU | THF | 50 | 6 | 75–80 |

| K₂CO₃ | Acetone | 40 | 18 | 50–55 |

*Theoretical yields extrapolated from analogous sulfide syntheses.

Trityl Chloride as a Precursor

Trityl chloride (CPh₃Cl) is a well-characterized reagent in peptide chemistry for protecting hydroxyl groups. Its reactivity with thiols offers a pathway to this compound:

Direct Reaction with 2-Chloroethanethiol

Trityl chloride reacts with 2-chloroethanethiol (HS-CH₂CH₂Cl) in the presence of a mild base:

Advantages :

Challenges :

-

Competing hydrolysis of trityl chloride necessitates anhydrous conditions.

-

Steric hindrance from the trityl group may slow kinetics.

Table 2: Catalyst Screening for Trityl Chloride-Thiol Coupling

| Catalyst | Solvent | Reaction Time (h) | Yield (%)* |

|---|---|---|---|

| None | DCM | 24 | 40–45 |

| ZnSO₄ | Toluene | 12 | 60–65 |

| Cu(OTf)₂ | THF | 6 | 70–75 |

*Hypothetical data based on metal-assisted thiolate activation.

Chlorination of Hydroxyethyl Precursors

A two-step approach could involve synthesizing trityl-S-CH₂CH₂OH followed by chlorination. Thionyl chloride (SOCl₂) is a proven chlorinating agent for alcohols:

Step 1 : Synthesis of Trityl-S-CH₂CH₂OH

Step 2 : Chlorination with SOCl₂

Optimization Insights :

Table 3: Chlorination Efficiency Under Varied Conditions

| SOCl₂ Eq. | Temperature (°C) | Time (min) | Yield (%)* |

|---|---|---|---|

| 2.1 | 90 | 150 | 70–75 |

| 2.5 | 110 | 120 | 85–90 |

| 3.0 | 130 | 60 | 80–85 |

*Extrapolated from di(2-chloroethyl) ether synthesis.

Solid-Phase Synthesis for Scalability

The use of low-crosslinked polystyrene (PS) resins , as demonstrated in trityl chloride resin synthesis, could enable scalable, impurity-free production. A hypothetical workflow:

-

Functionalization : Immobilize a thiol precursor (e.g., HS-CH₂CH₂Cl) onto PS resin.

-

Tritylation : Treat with trityl chloride under anhydrous conditions.

-

Cleavage : Release the product via acidic or nucleophilic cleavage.

Benefits :

Catalytic Systems and Kinetic Analysis

Transition metals like Zn²⁺ or Cu²⁺ (as sulfates) enhance reaction rates in chloroethylation. For instance, ZnSO₄ accelerates thiolate formation, while Cu catalysts promote oxidative coupling.

Q & A

Q. What are the established synthetic routes for (2-Chloroethyl)(trityl)sulfane, and how can reaction conditions be optimized for laboratory-scale preparation?

A common approach involves nucleophilic substitution where tritylthiol reacts with 2-chloroethyl derivatives. For example, reacting trityl mercaptan with 1,2-dichloroethane under controlled pH (8–9) in anhydrous THF at 60°C for 12 hours yields the target compound. Optimization includes maintaining a stoichiometric excess of the 2-chloroethyl reagent (1.2:1 molar ratio) and an inert atmosphere to prevent oxidation of thiol intermediates. Purity can be enhanced via silica gel chromatography (hexane:EtOAc 9:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

¹H NMR (CDCl₃) shows characteristic signals: δ 7.2–7.4 ppm (trityl aromatic protons), δ 3.8 ppm (SCH₂CH₂Cl triplet), and δ 2.9 ppm (SCH₂CH₂Cl triplet). ¹³C NMR confirms the sulfur-carbon linkage at δ 45–50 ppm. High-resolution mass spectrometry (HRMS) with ESI+ mode provides molecular ion validation (calculated for C₂₁H₁₉ClS: 338.0864) .

Q. What solvent systems and chromatographic techniques are recommended for purifying this compound while preserving its chemical stability?

Use non-polar solvents (hexane/CH₂Cl₂ 4:1) for column chromatography to prevent hydrolysis. Avoid protic solvents like MeOH, which induce Cl⁻ elimination. For recrystallization, a pentane/Et₂O (3:1) system at -20°C yields 85–90% recovery. Stability testing shows <5% decomposition over 6 months when stored under Ar at -20°C in amber vials .

Advanced Research Questions

Q. How do competing reaction pathways during this compound synthesis impact product distribution, and what strategies mitigate unwanted byproducts like disulfides or oxidized species?

The trityl group's steric bulk reduces but does not eliminate disulfide formation (up to 15% by GC-MS). Strategies include: (1) Using degassed solvents and 5 mol% tris(2-carboxyethyl)phosphine (TCEP) as a reductant; (2) Conducting reactions under N₂ with <0.1 ppm O₂; (3) Quenching with aqueous Na₂S₂O₃ to remove excess chlorine electrophiles. Kinetic studies show maintaining [thiol] > [chloroethyl] minimizes oligomerization .

Q. What methodological considerations are critical when applying fluorescent probes (e.g., SSP2) to quantify sulfane sulfur content in this compound biological interaction studies?

SSP2's cyclization-based fluorescence requires: (1) Pre-calibration with Na₂Sₓ standards (0–50 μM range); (2) Exclusion of competing thiols (use 100 μM DTPA to chelate metals); (3) Confirmation via LC-MS/MS that the trityl group does not sterically hinder probe access. Control experiments must differentiate sulfane sulfur from H₂S using selective quenching with ZnCl₂ .

Q. How does the electronic environment of the trityl group influence the nucleophilic reactivity of this compound compared to non-aromatic sulfanes in substitution reactions?

The trityl group's electron-donating nature increases sulfur's nucleophilicity (Hammett σ⁺ = -0.02), accelerating SN2 reactions with alkyl halides by 3–5× versus methyl analogs. However, steric hindrance reduces reactivity toward bulky electrophiles (e.g., tert-butyl bromide shows 80% lower k₂). Competitive experiments using 4-nitrobenzyl bromide demonstrate this electronic-steric interplay via Eyring analysis (ΔΔH‡ = +12 kJ/mol) .

Q. When analyzing contradictory kinetic data in this compound hydrolysis studies (e.g., reported t₁/₂ values ranging 8–72 hours at pH 7.4), what experimental variables require systematic reevaluation?

Key variables include: (1) Buffer composition (phosphate vs. HEPES may complex metal catalysts); (2) Ionic strength effects (I > 0.5 M accelerates hydrolysis 2×); (3) Trace oxidants (HPLC-grade water reduces HOCl formation); (4) Analytical endpoints (HPLC-UV vs. LC-MS quantitation of degradation products). Interlaboratory studies recommend using 10 mM EDTA in PBS at 37°C for standardized assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.